tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.4 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a spirocyclic amine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of appropriate solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{9-oxa-1-azaspiro[5.5]undecan-3-yl}carbamate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate: Another similar compound with a different positioning of the oxygen atom in the spirocyclic ring. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZUTHBNRPLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.